molecular formula C8H12O2 B8058803 Tert-butyl But-2-ynoate

Tert-butyl But-2-ynoate

Cat. No. B8058803
M. Wt: 140.18 g/mol
InChI Key: SQMITIWFLFJKAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl But-2-ynoate is a chemical compound that has been used in various scientific researches . It is an electron-deficient internal alkyne .


Synthesis Analysis

The synthesis of compounds similar to Tert-butyl But-2-ynoate has been reported in various studies. For instance, a study reported the synthesis of tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate starting from commercially available 4-bromo-1H-indole using simple reagents .

Scientific Research Applications

  • Silver-Catalyzed Cyclizations : Tert-butyl 2,5-diaryl-3-oxopent-4-ynoates, a derivative of Tert-butyl But-2-ynoate, are used in silver-catalyzed cyclizations. These cyclizations produce 3,6-diaryl-4-hydroxy-2-pyrones or 2-aryl-4-(arylmethylidene)tetronic acids, depending on the conditions. This demonstrates the compound's utility in complex organic syntheses (Hermann & Brückner, 2018).

  • Intramolecular Cyclization : Tert-butyl 2-en-7-ynoate, a compound related to Tert-butyl But-2-ynoate, undergoes intramolecular cyclization with various electrophiles to form cyclopentanes, demonstrating its potential in the synthesis of complex organic molecules (Urabe, Suzuki, & Sato, 1997).

  • Benzannulation Reactions : Aromatic tert-butyl ynol ethers, related to Tert-butyl But-2-ynoate, are used in benzannulation reactions to produce 1-naphthols. This process is noted for its efficiency, excellent regioselectivity, and compatibility with various functional groups, making it valuable for organic synthesis (Bai, Yin, Liu, & Zhu, 2015).

  • Asymmetric Synthesis : Derivatives of Tert-butyl But-2-ynoate are used in asymmetric syntheses, such as the synthesis of (+)-trachyspic acid, a tumor cell heparanase inhibitor. This indicates its role in the synthesis of biologically active compounds (Morokuma et al., 2008).

  • Thermal Hazard Evaluation : Tert-butyl peroxy-2-ethyl hexanoate, a compound related to Tert-butyl But-2-ynoate, is investigated for its thermal hazards when mixed with metal ions. This research is crucial in understanding the safety aspects of handling such compounds in industrial settings (Tsai et al., 2013).

Safety and Hazards

The safety data sheet for tert-butyl alcohol, a related compound, indicates that it is highly flammable and causes serious eye irritation. It is harmful if inhaled and may cause respiratory irritation .

properties

IUPAC Name

tert-butyl but-2-ynoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c1-5-6-7(9)10-8(2,3)4/h1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQMITIWFLFJKAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl But-2-ynoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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